Benzo[d]oxazol-5-ol
Overview
Description
Benzo[d]oxazol-5-ol is a heterocyclic compound that features a benzene ring fused to an oxazole ringThe presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Benzo[d]oxazol-5-ol, like other benzoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities . The primary targets of this compound are various enzymes and receptors in biological systems . These targets are involved in numerous biological processes, including antimicrobial, anticancer, anti-inflammatory, and antiparkinson activities .
Mode of Action
The interaction of this compound with its targets results in changes that lead to its pharmacological effects. For instance, in the case of its antimicrobial activity, it has been suggested that the compound interacts with bacterial and fungal cells, leading to their inhibition . .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with different targets. For example, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it interferes with the biochemical pathways essential for their survival . In terms of its anticancer activity, it is believed to interact with pathways involved in cell proliferation and survival .
Result of Action
The result of this compound’s action is the inhibition of the growth of certain bacteria, fungi, and cancer cells . This is evidenced by its antimicrobial and anticancer activities. The compound’s interaction with its targets leads to changes at the molecular and cellular levels that result in these effects.
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives . For instance, 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole have shown excellent antibacterial activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzoxazole derivatives have shown anticancer activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific derivative and its interactions with cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specific pathways and interactions are dependent on the specific derivative and the biological system in which it is studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins. The effects on its localization or accumulation are dependent on the specific derivative and the biological system in which it is studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-5-ol typically involves the reaction of ortho-aminophenol with various aldehydes. One common method includes the use of ortho-aminophenol and aromatic aldehydes in the presence of a catalyst, such as magnetic nanoparticles, under mild conditions . This method is advantageous due to its eco-friendliness and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Benzo[d]oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
Benzo[d]oxazol-5-ol stands out due to its unique combination of nitrogen and oxygen atoms within its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
1,3-benzoxazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYOQWUJKAFSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597446 | |
Record name | 1,3-Benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180716-28-3 | |
Record name | 1,3-Benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the biological activity of 2-(phenylamino)benzo[d]oxazol-5-ol derivatives?
A: While the provided abstract [] does not delve into specific mechanisms or targets, it highlights that 2-(phenylamino)this compound derivatives are proposed as active ingredients in pharmaceutical compositions. These compositions are intended for preventing or treating inflammatory diseases. This suggests that these compounds likely interact with biological pathways involved in inflammation, though further research is needed to elucidate the precise mechanisms of action.
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